Azido-c(RGDyK), Azido-cyclo(-Arg-Gly-Asp-D-Tyr-Lys) Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

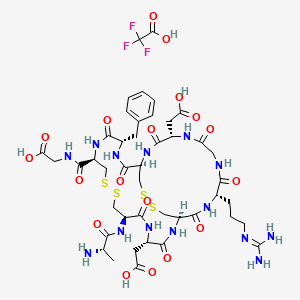

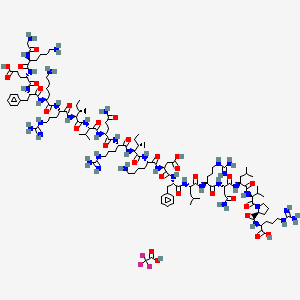

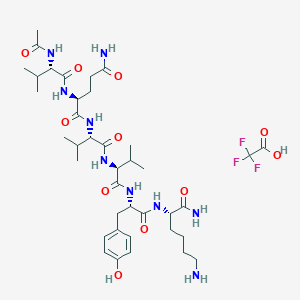

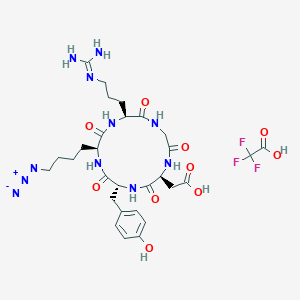

Azido-cyclo(-Arg-Gly-Asp-D-Tyr-Lys) Trifluoroacetate, commonly referred to as Azido-c(RGDyK), is a synthetic cyclic peptide composed of arginine, glycine, aspartic acid, tyrosine, and lysine. This compound is notable for its ability to selectively bind to integrins, which are cell surface receptors involved in cell adhesion and signaling. Due to its unique properties, Azido-c(RGDyK) has garnered significant interest in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-c(RGDyK) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (arginine) to a resin, followed by sequential addition of the remaining amino acids (glycine, aspartic acid, tyrosine, and lysine) using standard peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The azido group is introduced at the tyrosine residue using azido-protected tyrosine derivatives.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. Automated peptide synthesizers are often employed to streamline the process and minimize human error. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain the trifluoroacetate salt form.

Chemical Reactions Analysis

Types of Reactions

Azido-c(RGDyK) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Azido-c(RGDyK) can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: : The azido group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: : The tyrosine residue can undergo substitution reactions with various electrophiles under acidic or basic conditions.

Major Products Formed

Oxidation: : Oxidation of the tyrosine residue can lead to the formation of dityrosine or other oxidized tyrosine derivatives.

Reduction: : Reduction of the azido group results in the formation of amines, which can further react to form secondary or tertiary amines.

Substitution: : Substitution reactions at the tyrosine residue can yield a variety of substituted tyrosine derivatives, depending on the electrophile used.

Scientific Research Applications

Azido-c(RGDyK) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its ability to selectively bind to integrins makes it a valuable tool for studying cell adhesion, migration, and signaling pathways. Additionally, Azido-c(RGDyK) is used in the development of targeted drug delivery systems, where it can be conjugated to therapeutic agents to enhance their specificity and efficacy. In the field of imaging, Azido-c(RGDyK) is utilized as a targeting moiety for radiolabeled compounds, enabling the visualization of integrin-expressing tissues in vivo.

Mechanism of Action

Azido-c(RGDyK) exerts its effects through its interaction with integrins, specifically the αvβ3 and αvβ5 integrins. These integrins are overexpressed in various pathological conditions, including cancer, atherosclerosis, and inflammation. By binding to these integrins, Azido-c(RGDyK) can inhibit cell adhesion, migration, and proliferation, thereby modulating cellular processes. The compound's mechanism of action involves the disruption of integrin-mediated signaling pathways, leading to the inhibition of downstream effects such as angiogenesis and tumor growth.

Comparison with Similar Compounds

Azido-c(RGDyK) is compared to other cyclic peptides and integrin-targeting agents to highlight its uniqueness. Some similar compounds include:

Cyclo(RGDyK): : A cyclic peptide similar to Azido-c(RGDyK) but without the azido group.

Azido-PEG6-PFP ester Cyclo(Ile-Leu): : A peptide conjugated to polyethylene glycol (PEG) for improved solubility and stability.

Cyclo(Ala-His): : Another cyclic peptide with different amino acid composition.

Azido-c(RGDyK) stands out due to its azido group, which allows for further chemical modifications and conjugations, enhancing its versatility and utility in research and therapeutic applications.

Properties

IUPAC Name |

2-[(2S,5R,8S,11S)-8-(4-azidobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N11O8.C2HF3O2/c28-27(29)31-10-3-5-17-23(43)32-14-21(40)34-20(13-22(41)42)26(46)37-19(12-15-6-8-16(39)9-7-15)25(45)36-18(24(44)35-17)4-1-2-11-33-38-30;3-2(4,5)1(6)7/h6-9,17-20,39H,1-5,10-14H2,(H,32,43)(H,34,40)(H,35,44)(H,36,45)(H,37,46)(H,41,42)(H4,28,29,31);(H,6,7)/t17-,18-,19+,20-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXRSOUWYLETHG-HXSCNMCGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40F3N11O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

759.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

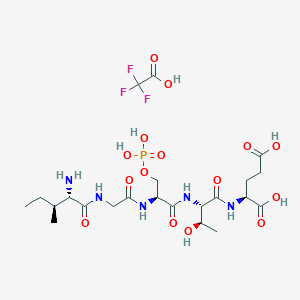

![(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295397.png)

![(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295399.png)